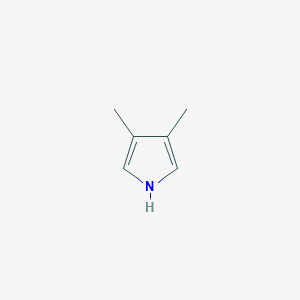
3,4-二甲基-1H-吡咯
概述
描述
3,4-Dimethyl-1H-pyrrole is a heterocyclic organic compound characterized by a five-membered ring containing one nitrogen atom and two methyl groups attached at the 3 and 4 positions. This compound is a derivative of pyrrole, which is a fundamental building block in organic chemistry and is found in many natural products and pharmaceuticals.
科学研究应用
3,4-Dimethyl-1H-pyrrole has a wide range of applications in scientific research:
作用机制
Target of Action
3,4-dimethyl-1H-pyrrole is a nitrogen-containing heterocyclic compound . It is known that nitrogen-containing heterocycles play a key role in drug production .
Mode of Action
It is part of the pyrrolopyrazine scaffold, which has exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Compounds with the pyrrolopyrazine scaffold, which includes a pyrrole ring, have shown to affect various biological activities . More research is needed to fully understand the affected pathways and their downstream effects.
Result of Action
As part of the pyrrolopyrazine scaffold, it has shown various biological activities . .
生化分析
Biochemical Properties
3,4-Dimethyl-1H-pyrrole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been found to interact with enzymes such as sterol 14α-demethylase, where it inhibits the enzyme’s activity by binding to its active site . This interaction is crucial as it can affect the biosynthesis of sterols, which are essential components of cell membranes. Additionally, 3,4-dimethyl-1H-pyrrole has shown potential antimicrobial and antifungal properties, making it a candidate for drug development .
Cellular Effects
3,4-Dimethyl-1H-pyrrole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the activity of key signaling molecules and transcription factors. For example, its interaction with sterol 14α-demethylase can lead to changes in the composition of cell membranes, impacting cell signaling and membrane fluidity . Furthermore, 3,4-dimethyl-1H-pyrrole can modulate gene expression by influencing the activity of transcription factors involved in sterol biosynthesis.
Molecular Mechanism
The molecular mechanism of 3,4-dimethyl-1H-pyrrole involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of sterol 14α-demethylase, 3,4-dimethyl-1H-pyrrole inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol . This inhibition disrupts the biosynthesis of sterols, leading to alterations in cell membrane composition and function. Additionally, the compound’s ability to modulate gene expression further contributes to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-dimethyl-1H-pyrrole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, but its degradation products and their effects on cells are still being investigated. Long-term studies have indicated that 3,4-dimethyl-1H-pyrrole can have sustained effects on cellular processes, particularly in the context of sterol biosynthesis and membrane composition .
Dosage Effects in Animal Models
The effects of 3,4-dimethyl-1H-pyrrole vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as antimicrobial and antifungal activity . At higher doses, it can exhibit toxic or adverse effects, including disruption of cellular membranes and inhibition of essential enzymes. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
3,4-Dimethyl-1H-pyrrole is involved in metabolic pathways related to sterol biosynthesis. It interacts with enzymes such as sterol 14α-demethylase, affecting the conversion of lanosterol to ergosterol . This interaction can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism and function. The compound’s role in these pathways underscores its potential as a modulator of metabolic processes.
Transport and Distribution
Within cells and tissues, 3,4-dimethyl-1H-pyrrole is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of 3,4-dimethyl-1H-pyrrole is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of 3,4-dimethyl-1H-pyrrole is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biological effects . For example, its interaction with sterol 14α-demethylase occurs in the endoplasmic reticulum, highlighting the importance of subcellular localization in its mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-1H-pyrrole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,5-hexanedione with ammonia or primary amines can yield 3,4-dimethyl-1H-pyrrole under acidic conditions .
Industrial Production Methods: Industrial production of 3,4-dimethyl-1H-pyrrole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
化学反应分析
Types of Reactions: 3,4-Dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert 3,4-dimethyl-1H-pyrrole into different hydrogenated forms.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2,3-dicarboxylic acid derivatives, while substitution reactions can produce halogenated pyrroles .
相似化合物的比较
Pyrrole: The parent compound, lacking the methyl groups at positions 3 and 4.
2,5-Dimethylpyrrole: Similar structure but with methyl groups at positions 2 and 5.
Indole: Contains a fused benzene ring, making it structurally more complex.
Uniqueness: 3,4-Dimethyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound in various research fields .
属性
IUPAC Name |
3,4-dimethyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-5-3-7-4-6(5)2/h3-4,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFOWGWQOFZNNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
87106-17-0 | |
| Record name | 1H-Pyrrole, 3,4-dimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87106-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70415920 | |
| Record name | 3,4-DIMETHYLPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-51-5 | |
| Record name | 3,4-Dimethyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-DIMETHYLPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{2-[(3-fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B1336037.png)
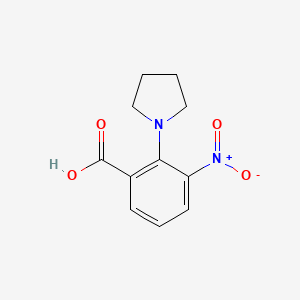

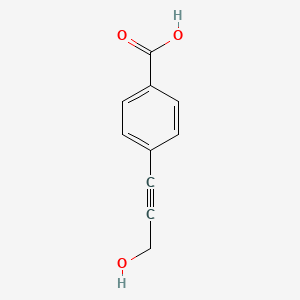
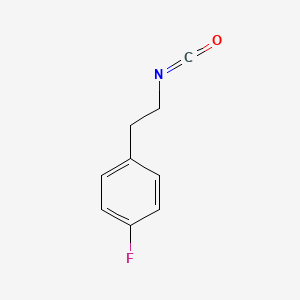
![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)

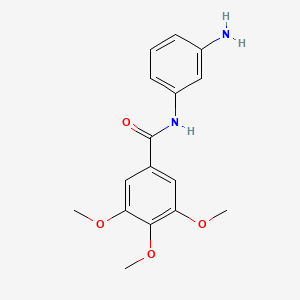
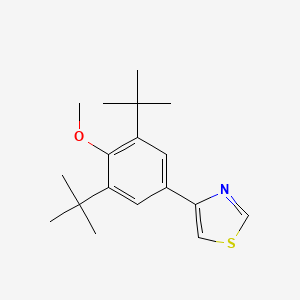

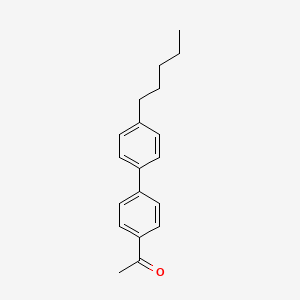

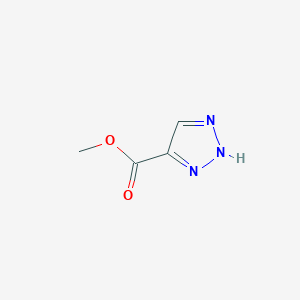
![4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene](/img/structure/B1336078.png)
